molecular formula C10H13IO3 B8286729 1-(2,2-Dimethoxyethoxy)-3-iodobenzene

1-(2,2-Dimethoxyethoxy)-3-iodobenzene

Cat. No.: B8286729
M. Wt: 308.11 g/mol
InChI Key: PLTCZYOLAAGMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethoxyethoxy)-3-iodobenzene is a useful research compound. Its molecular formula is C10H13IO3 and its molecular weight is 308.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13IO3

Molecular Weight

308.11 g/mol

IUPAC Name

1-(2,2-dimethoxyethoxy)-3-iodobenzene

InChI

InChI=1S/C10H13IO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3

InChI Key

PLTCZYOLAAGMOJ-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC(=CC=C1)I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Iodophenol (5.35 g, 24.3 mmol) was added to a suspension of NaH (1.46 g, 36.5 mmol, 60% in mineral oil) in anhydrous DMF (30 mL) at 0° C. After hydrogen evolution had ceased, 15-crown-5 (0.535 g, 2.43 mmol) and 2-bromo-1,1-dimethoxyethane (7.1 g, 42 mmol) were added. The resulting mixture was heated at 130° C. for 3 h, cooled to room temperature, poured into water (200 mL), and extracted with Et2O (3×150 mL). The combined organic layers were washed with water (100 mL) and brine (100 mL), dried over Na2SO4, and concentrated in vacuo. The residue was purified on a silica gel column using EtOAc in petroleum ether (1:50) to afford the title compound (6.36 g, 85%). 1H NMR (DMSO-d6, 400 MHz): δ 7.32 (s, 1H), 7.30-7.26 (m, 1H), 7.07 (t, 1H), 7.00-6.94 (m, 1H), 4.66 (t, 2H), 3.98 (d, 1H), 3.33 (s, 6H).
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.535 g
Type
reactant
Reaction Step Three
Quantity
7.1 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.